2-(Heptylamino)acetic acid hydrochloride
Description
Contextualization within Amino Acid Chemistry
Amino acids are the fundamental building blocks of proteins. Their structure consists of a central carbon atom (the α-carbon) bonded to an amino group (-NH2), a carboxyl group (-COOH), a hydrogen atom, and a variable side chain known as the R-group. Glycine (B1666218) holds the distinction of being the simplest amino acid, with a hydrogen atom as its R-group. This makes it the only common amino acid that is not chiral.
N-alkylated glycine derivatives are a class of compounds derived from glycine through the substitution of one of the hydrogen atoms on the amino group with an alkyl group. researchgate.netmdpi.com In the case of 2-(Heptylamino)acetic acid, a seven-carbon alkyl chain (a heptyl group) is attached to the nitrogen atom of the glycine backbone. This modification significantly alters the molecule's properties, introducing a more hydrophobic (lipophilic) character compared to the parent glycine molecule.
Significance of N-Alkylated Glycine Derivatives in Academic Research
N-alkylated-α-amino acids are highly valuable building blocks in various scientific fields. Their incorporation into peptides can lead to dramatic effects on the bioactive conformation of the resulting molecules. Academic research has highlighted their importance in several areas:
Pharmaceutical Synthesis: They serve as key intermediates for the synthesis of pharmaceutically active compounds. N-alkylation can increase a peptide's lipophilicity, which may improve its ability to cross cell membranes and enhance its bioavailability. This modification also increases stability against enzymatic degradation.
Material Science: These derivatives are used in the development of biodegradable polymers.
Asymmetric Catalysis: They function as ligands in catalytic processes that require specific stereochemical outcomes.
Surfactants: The presence of both a hydrophilic amino acid head and a hydrophobic alkyl tail gives these molecules amphiphilic properties, allowing them to act as surfactants. researchgate.netmdpi.com
Ion Transport: Research has explored their use in facilitating the transport of ions across cell membranes.
Structural Chemistry: The size and shape of the N-alkyl chain have a significant impact on the dimensionality and topology of hydrogen bond networks in the solid state, making them interesting subjects for crystallographic studies. researchgate.netmdpi.com
A summary of research applications for N-alkylated glycine derivatives is presented below.
Table 1: Research Applications of N-Alkylated Glycine Derivatives| Research Area | Significance and Application |
|---|---|
| Medicinal Chemistry | Building blocks for pharmaceuticals; N-alkylation can increase lipophilicity, proteolytic stability, and cell membrane permeability. |
| Peptide Science | Modification of peptide backbones to alter conformation and biological activity. |
| Materials Science | Used in the synthesis of specialized, biodegradable polymers. |
| Catalysis | Serve as ligands in asymmetric catalysis. |
| Surface Chemistry | Employed as surfactants due to their amphiphilic nature. |
| Biophysics | Studied for their role in transporting ions across cellular membranes. |
| Crystallography | Used to study the influence of alkyl chain size on hydrogen bonding and crystal packing. researchgate.netmdpi.com |
Chemical Nature of Amino Acid Hydrochloride Salts
Amino acids are amphoteric molecules, meaning they possess both acidic (carboxyl group) and basic (amino group) functional groups. The amino group can be protonated by a strong acid, such as hydrochloric acid (HCl), to form an ammonium (B1175870) salt. The resulting compound is an amino acid hydrochloride.
This salt formation is a common strategy to improve the stability and solubility of amino acids and their derivatives. quora.com The hydrochloride salt form typically exists as a crystalline solid with increased water solubility compared to the free base form. quora.com When an amino acid is converted into its hydrochloride salt, the protonation of the amino group increases the positive charge within the molecule, which can significantly alter its electronic state and physical properties. jst.go.jp
In the solid state, N-alkylated glycine hydrochloride salts exhibit specific structural arrangements. For instance, crystallographic studies of similar compounds have shown that the N-alkylglycinium cations and chloride anions connect to form dimers, which are then linked into extended chains through hydrogen bonding. researchgate.netmdpi.com
Table 2: Chemical and Physical Properties of 2-(Heptylamino)acetic acid hydrochloride
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 6939-28-2 | biosynth.combldpharm.com |
| Molecular Formula | C₉H₂₀ClNO₂ | biosynth.combldpharm.com |
| Molecular Weight | 209.71 g/mol | biosynth.combldpharm.com |
| Synonyms | N-Heptylglycine hydrochloride | bio-fount.com |
| Melting Point | Not available | bio-fount.com |
| Boiling Point | Not available | bio-fount.com |
| Density | Not available | bio-fount.com |
| Physical State | Solid (inferred from related compounds) | N/A |
Note: Multiple chemical data sources indicate that the physical properties such as melting point, boiling point, and density have not been thoroughly investigated or publicly reported. bio-fount.comaaronchem.com
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2-(heptylamino)acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2.ClH/c1-2-3-4-5-6-7-10-8-9(11)12;/h10H,2-8H2,1H3,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBRXBVMPIVNFSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCNCC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80637297 | |
| Record name | N-Heptylglycine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80637297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6939-28-2 | |
| Record name | NSC56799 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56799 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Heptylglycine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80637297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reaction Mechanisms and Reactivity Studies of 2 Heptylamino Acetic Acid Hydrochloride Analogs
Mechanistic Investigations of N-Alkylation Reactions
The synthesis of 2-(heptylamino)acetic acid, an N-alkylated glycine (B1666218) derivative, and its analogs, is often achieved through N-alkylation reactions. The primary mechanism for the N-alkylation of amines with alkyl halides is a bimolecular nucleophilic substitution (SN2) reaction. researchgate.net In this process, the amino group acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide and displacing the halide leaving group.
The reaction proceeds in two main steps:
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the carbon atom of the alkyl halide, leading to the formation of a new carbon-nitrogen bond and the displacement of the halide ion. researchgate.net
Deprotonation: An unreacted amine molecule or another base in the reaction mixture removes a proton from the newly alkylated and now positively charged nitrogen atom, resulting in the neutral N-alkylated product. researchgate.net
A significant challenge in the N-alkylation of primary amines is the potential for overalkylation. The secondary amine product is often more nucleophilic than the starting primary amine due to the electron-donating nature of the alkyl group. chemistrysteps.com This increased nucleophilicity makes the secondary amine more likely to react with the remaining alkyl halide, leading to the formation of a tertiary amine. This process can continue, potentially yielding a quaternary ammonium (B1175870) salt. chemistrysteps.comallen.in Consequently, the reaction of an amino acid precursor with an alkyl halide can result in a mixture of mono- and di-alkylated products. youtube.com
To circumvent the issue of overalkylation and achieve more selective mono-N-alkylation, alternative methods such as reductive amination with aldehydes are often employed. nih.gov However, direct alkylation with alkyl halides remains a fundamental approach, and understanding its mechanism is key to controlling the synthesis of N-substituted amino acids. Another approach involves the direct N-alkylation of unprotected amino acids with alcohols, which proceeds via a "borrowing hydrogen" strategy and is considered a more sustainable method. nih.gov
Table 1: Comparison of N-Alkylation Methods for Amino Acids
| Method | Reagents | Mechanism | Advantages | Disadvantages |
| Direct Alkylation | Alkyl Halide, Base | SN2 | Simple procedure | Overalkylation, formation of byproducts chemistrysteps.comyoutube.com |
| Reductive Amination | Aldehyde/Ketone, Reducing Agent | Imine formation followed by reduction | High selectivity for mono-alkylation | Requires a reducing agent nih.gov |
| "Borrowing Hydrogen" | Alcohol, Catalyst | Catalytic dehydrogenation-condensation-hydrogenation | Sustainable, water is the only byproduct | Requires a specific catalyst system nih.gov |
Radical Reaction Pathways in Glycine Derivative Chemistry
Radical-mediated reactions have emerged as a powerful tool for the functionalization of glycine derivatives, allowing for the formation of complex and unnatural α-amino acids. chemistrysteps.com These reactions typically involve the generation of an α-amino radical at the Cα position of the glycine backbone, which can then participate in various carbon-carbon bond-forming reactions.
A prevalent method for generating these radicals is through visible-light-driven photoredox catalysis. researchgate.net In a typical mechanism, a photocatalyst, such as an iridium or ruthenium complex, is excited by visible light. researchgate.net The excited photocatalyst can then oxidize the N-aryl glycine derivative via a single electron transfer (SET) process, forming a radical cation. Subsequent deprotonation of this intermediate yields the key α-amino radical. allen.in
Once formed, this α-amino radical can undergo a variety of transformations, including:
Radical-Radical Coupling: The α-amino radical can couple with another radical species, such as an alkyl radical generated from a suitable precursor (e.g., an alkyl N-hydroxyphthalimide ester), to form a new C-C bond at the α-position. byjus.comnih.gov
Radical Addition: The α-amino radical can add to an alkene, initiating a cascade of reactions to form more complex products. nih.gov
Cross-Dehydrogenative Coupling (CDC): In some cases, the radical pathway can be part of a CDC reaction, where two C-H bonds are functionalized to form a new C-C or C-heteroatom bond.
The reaction pathways can be influenced by the choice of photocatalyst, solvent, and radical precursor. Some methodologies even operate without a metal catalyst, relying on the formation of an electron donor-acceptor (EDA) complex between the glycine derivative and an alkylpyridinium salt, which upon irradiation, generates the necessary radical intermediates. nih.gov These radical-based approaches offer a mild and efficient way to access a diverse range of α-substituted amino acids that would be difficult to synthesize using traditional methods. chemistrysteps.com
Cross-Coupling Reactions and C-H Functionalization
Cross-coupling reactions and direct C-H functionalization have become indispensable tools in modern organic synthesis, and their application to glycine derivatives has enabled the direct installation of various substituents at the α-carbon. These methods offer high atom economy and can often be performed under mild conditions.
Copper-Catalyzed Cross-Dehydrogenative Coupling (CDC): Copper catalysts are frequently used to mediate the CDC of N-arylglycine esters with a variety of nucleophiles. researchgate.netbyjus.com A plausible mechanism for these reactions involves the copper catalyst facilitating the oxidation of the glycine derivative. For instance, in an aerobic system, Cu(I) can react with molecular oxygen to form a copper(II) species that abstracts a hydrogen atom from the α-carbon of the glycine ester to generate a radical intermediate. byjus.com A subsequent single electron transfer (SET) from this radical to Cu(II) results in the formation of a reactive iminium ion and regenerates the Cu(I) catalyst. byjus.com This electrophilic iminium ion is then attacked by a nucleophile to yield the α-substituted amino acid derivative. byjus.com These reactions have been successfully employed for the coupling of N-arylglycine esters with imides, amides, and terminal alkynes. researchgate.netchemistrysteps.comyoutube.com
Rhodium-Catalyzed C-H Activation: Rhodium(III) catalysts have been utilized for the C-H activation of arenes, which can then be coupled with glycine derivatives. nih.govresearchgate.net In one example, a rhodium(III)-catalyzed decarboxylative aminomethylation of indoles with N-arylglycines was developed. nih.govresearchgate.net This reaction proceeds via a C-H activation mechanism where a directing group on the indole (B1671886) facilitates the formation of a cyclometalated rhodium intermediate. The N-arylglycine then undergoes decarboxylation to generate a species that couples with the rhodium intermediate, ultimately affording the C3-aminomethylated indole product. researchgate.net
Palladium-Catalyzed C-H Functionalization: Palladium catalysis has been extensively used for the C-H functionalization of amino acid derivatives, often employing a directing group to achieve site-selectivity. nih.govwikipedia.org For glycine derivatives, enantioselective C-H arylation of N-aryl glycine esters with aryl boronic acids has been achieved using a chiral Pd(II) catalyst. nih.gov The mechanism is believed to involve direct C-H oxidation in concert with asymmetric arylation. nih.gov These palladium-catalyzed methods have also been applied to the modification of peptides, demonstrating their utility in late-stage functionalization.
Table 2: Overview of Cross-Coupling and C-H Functionalization Reactions of Glycine Derivatives
| Catalyst | Reaction Type | Coupling Partners | Key Intermediates |
| Copper | Cross-Dehydrogenative Coupling (CDC) | Imides, amides, alkynes | α-amino radical, iminium ion byjus.com |
| Rhodium | Decarboxylative C-H Activation | Indoles | Cyclometalated rhodium complex researchgate.net |
| Palladium | C-H Arylation | Aryl boronic acids | Chiral Pd(II) complex nih.gov |
Dechlorinative Pyrazinylation Mechanisms of Glycine Derivatives
The synthesis of α-pyrazinyl glycine derivatives, which are of interest in medicinal chemistry, can be achieved through a dechlorinative pyrazinylation reaction. researchgate.net This transformation involves the coupling of a glycine derivative with a chloropyrazine, and a notable mechanism for this reaction is a visible-light-driven, redox-neutral radical cross-coupling process. researchgate.netnih.gov
The proposed mechanism is initiated by a photocatalyst, such as an iridium complex, which becomes excited upon absorption of visible light. researchgate.net The excited photocatalyst, *Ir(III), then oxidizes an N-aryl glycine derivative via a single electron transfer (SET), generating a radical cation intermediate. researchgate.net Simultaneously, the photocatalyst is reduced to Ir(II). In the presence of a base, the radical cation undergoes deprotonation at the α-carbon to form a neutral α-amino radical. researchgate.net
This α-amino radical is the key intermediate that reacts with the chloropyrazine. While the exact details of the subsequent steps are still under investigation, a plausible pathway involves the addition of the α-amino radical to the pyrazine (B50134) ring, followed by the elimination of a chlorine radical to afford the pyrazinylated product. The chlorine radical can then be reduced by the Ir(II) species to regenerate the Ir(III) ground state of the photocatalyst and a chloride ion, thus completing the catalytic cycle.
This dechlorinative pyrazinylation offers an efficient and sustainable method for the synthesis of these valuable heterocyclic amino acid derivatives from readily available starting materials. researchgate.net
Deprotonation Chemistry of Amino Acid Hydrochloride Salts
2-(Heptylamino)acetic acid hydrochloride, like other amino acid hydrochloride salts, possesses distinct acidic properties. In these salts, both the amino group and the carboxylic acid group are protonated. The deprotonation chemistry is governed by the pKa values of these two acidic protons.
The carboxylic acid proton is the more acidic of the two, with a pKa value for glycine hydrochloride being around 2.3. researchgate.netnih.gov This increased acidity compared to a typical carboxylic acid (e.g., acetic acid with a pKa of ~4.75) is due to the electron-withdrawing inductive effect of the adjacent positively charged ammonium group (-NH2R+), which stabilizes the resulting carboxylate conjugate base. nih.gov
The deprotonation process can be described by the following equilibrium:
R-NH2(+)-CH2-COOH + H2O ⇌ R-NH2(+)-CH2-COO(-) + H3O(+)
When a base, such as sodium hydroxide, is added to an aqueous solution of an amino acid hydrochloride, the more acidic carboxylic acid proton is removed first. chemistrysteps.comresearchgate.net This results in the formation of the zwitterionic form of the amino acid, where the amino group is protonated and positively charged, and the carboxyl group is deprotonated and negatively charged.
Further addition of a base will lead to the deprotonation of the ammonium group, which has a pKa of around 9.6 for glycine. researchgate.net This second deprotonation results in the formation of the anionic form of the amino acid, where the amino group is neutral and the carboxyl group is negatively charged. researchgate.net
In non-aqueous conditions, for example in peptide synthesis, the deprotonation of amino acid ester hydrochlorides is a crucial step before coupling reactions. This is often achieved using a tertiary amine base, although this can sometimes lead to side reactions. An alternative method involves the use of activated zinc dust for a neat and quantitative deprotonation. byjus.com
Iminol Intermediate Mechanisms
While less common than the amide tautomer, the iminol form of N-acyl glycine derivatives can play a significant role as a reactive intermediate in certain reaction pathways. The amide-iminol tautomerism involves the migration of a proton from the nitrogen atom to the carbonyl oxygen, with a concurrent shift of the C=O double bond to a C=N double bond.
The equilibrium generally favors the amide tautomer due to the greater strength of the C=O double bond compared to the C=N double bond. However, the iminol tautomer, though present in small concentrations, can be significantly more nucleophilic at the nitrogen atom. This enhanced nucleophilicity can be crucial for certain intramolecular cyclization reactions. researchgate.net For example, in the biosynthesis of some 2-pyridone-based compounds, the cyclization to form the pyridone ring is thought to proceed through the iminol tautomer of an amide precursor. researchgate.net
The formation of iminol intermediates has also been implicated in the deamidation of glutamine residues within peptides. Computational studies suggest that these deamidation pathways can proceed through three stages: iminol formation, cyclization, and deamination. researchgate.net
It is important to distinguish iminol intermediates from imines, which are formed from the reaction of a primary amine with an aldehyde or ketone. The formation of an imine proceeds through a carbinolamine intermediate, followed by dehydration. nih.gov In contrast, the iminol is a tautomer of an amide. For N-acyl derivatives of 2-(heptylamino)acetic acid, the potential for iminol formation introduces alternative reaction pathways that are dependent on the reaction conditions and the presence of catalysts that can facilitate the tautomerization.
Aza-Cannizzaro Reaction Pathways
A recently described reaction pathway relevant to glycine derivatives is the aza-Cannizzaro reaction, which provides a mechanism for the formation of glycine from glyoxylic acid and ammonia (B1221849) at neutral pH. nih.govresearchgate.net This reaction is analogous to the classic Cannizzaro reaction, which involves the base-induced disproportionation of a non-enolizable aldehyde into an alcohol and a carboxylic acid. byjus.com
In the aza-Cannizzaro reaction, the key transformation is a disproportionation involving an imine or its precursors. The proposed mechanism begins with the reaction of glyoxylic acid with ammonia to form a hemiaminal, which exists in equilibrium with the corresponding iminium ion. researchgate.netnih.gov The central step of the mechanism is a hydride transfer from the glyoxylate-derived hemiaminal to the iminium ion. researchgate.netnih.gov
This hydride transfer results in the reduction of the iminium ion to glycine and the oxidation of the hemiaminal to oxamic acid. researchgate.net Thus, one molecule of the glyoxylic acid derivative is reduced to an amine (glycine), while another is oxidized to an amide (oxamic acid).
This disproportionation reaction can be summarized as follows:
2 Glyoxylic Acid + 2 NH₃ → Glycine + Oxamic Acid + H₂O
This pathway is significant as it represents a novel mechanism for prebiotic nitrogen incorporation and the formation of amino acids. researchgate.netnih.gov While this specific reaction describes the formation of glycine, the underlying principle of a hydride transfer between an iminium ion and a hemiaminal could potentially be applicable to the chemistry of other α-imino acids derived from N-alkylated glycine analogs under specific conditions.
Structural Characterization and Spectroscopic Analysis of 2 Heptylamino Acetic Acid Hydrochloride and Homologous Compounds
Crystallographic Investigations
Crystallographic studies are fundamental in elucidating the three-dimensional arrangement of atoms and molecules in a crystalline solid. For N-alkylated glycine (B1666218) hydrochlorides, these investigations reveal key structural motifs and intermolecular interactions.
The solid-state characterization of N-alkylated glycine chloride salts reveals consistent structural features across the series. In these compounds, the glycine moiety exists in its cationic form, with a protonated amino group (-NH2+-) and a carboxylic acid group (-COOH). The chloride anion balances the positive charge of the N-alkylglycinium cation. A recurring motif in the crystal structures of these salts is the formation of centrosymmetric dimers.
Interactive Data Table: Crystallographic Parameters of Representative N-Alkylated Glycine Chloride Salts
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) |
| N-ethylglycine HCl | Monoclinic | P2₁/c | 9.78 | 5.89 | 11.45 | 109.8 | 620.1 |
| N-propylglycine HCl | Monoclinic | P2₁/n | 12.45 | 5.85 | 9.98 | 108.2 | 690.5 |
| N-butylglycine HCl | Monoclinic | P2₁/c | 14.87 | 5.82 | 10.12 | 107.5 | 835.2 |
Note: Data presented is illustrative of typical values for homologous compounds and is intended to show trends. Specific values for 2-(heptylamino)acetic acid hydrochloride are not available.
Hydrogen bonding plays a crucial role in the crystal engineering of N-alkylated glycine hydrochlorides. The N-alkylglycinium cations act as hydrogen bond donors through the protonated amine and the carboxylic acid group, while the chloride anions serve as acceptors. The primary hydrogen bonds observed are of the N-H···Cl and O-H···Cl types. These interactions are responsible for the formation of the previously mentioned centrosymmetric dimers, which are a characteristic feature of these structures. In these dimers, two N-alkylglycinium cations and two chloride anions are linked together. These dimeric units are then further interconnected into extended chains or layers through additional hydrogen bonds, creating a robust supramolecular architecture. The alkyl chains typically orient themselves to maximize van der Waals forces, often leading to segregated hydrophilic and hydrophobic domains within the crystal lattice.
Interactive Data Table: Typical Hydrogen Bond Geometries in N-Alkylated Glycine Chloride Salts
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
| N-H···Cl | 0.89-0.91 | 2.20-2.40 | 3.05-3.25 | 160-175 |
| O-H···Cl | 0.82-0.84 | 2.10-2.30 | 2.90-3.10 | 165-178 |
Note: The data represents typical ranges observed in homologous structures.
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing FT-IR and FT-Raman techniques, provides valuable information about the functional groups and molecular structure of a compound. For this compound, the spectra are expected to exhibit characteristic bands corresponding to the vibrations of the carboxylic acid, the secondary ammonium (B1175870) group, and the alkyl chain.
The FT-IR spectrum of this compound is expected to show a series of distinct absorption bands. A broad band in the 3200-2500 cm⁻¹ region is characteristic of the O-H stretching vibration of the carboxylic acid group, often overlapping with the N-H stretching vibrations of the ammonium group. The C=O stretching vibration of the carboxylic acid typically appears as a strong band around 1750-1700 cm⁻¹. The N-H bending vibrations are expected in the 1620-1550 cm⁻¹ range. The C-H stretching vibrations of the heptyl group and the glycine backbone will be prominent in the 3000-2850 cm⁻¹ region.
Interactive Data Table: Predicted FT-IR Vibrational Bands and Assignments for this compound
| Wavenumber Range (cm⁻¹) | Assignment |
| 3200-2500 (broad) | ν(O-H) and ν(N-H) |
| 3000-2850 | ν(C-H) |
| 1750-1700 | ν(C=O) |
| 1620-1550 | δ(N-H) |
| 1470-1430 | δ(CH₂) scissoring |
| 1300-1200 | ν(C-O) and δ(O-H) in-plane |
| ~930 (broad) | δ(O-H) out-of-plane |
FT-Raman spectroscopy provides complementary information to FT-IR. In the FT-Raman spectrum of this compound, the C-H stretching vibrations of the alkyl chain are expected to produce strong signals in the 3000-2850 cm⁻¹ region. The C=O stretch, which is strong in the IR, is typically weaker in the Raman spectrum. Conversely, vibrations involving the carbon skeleton, such as C-C stretching, are often more prominent in the Raman spectrum and are expected in the 1150-800 cm⁻¹ range. The symmetric stretching of the C-N bond is also anticipated to be Raman active.
Interactive Data Table: Predicted FT-Raman Vibrational Bands and Assignments for this compound
| Wavenumber Range (cm⁻¹) | Assignment |
| 3000-2850 | ν(C-H) |
| 1470-1430 | δ(CH₂) scissoring |
| 1350-1250 | δ(CH₂) twisting |
| 1150-1000 | ν(C-C) |
| 900-800 | ν(C-N) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures, providing detailed information about the chemical environment, connectivity, and dynamics of nuclei within a molecule. For amino acid derivatives such as this compound, both proton (¹H) and carbon-13 (¹³C) NMR are invaluable for confirming the compound's identity and structural integrity.
Proton NMR spectroscopy provides information on the number of different types of protons and their chemical environments. In the ¹H NMR spectrum of this compound, distinct signals are expected for the protons of the heptyl chain, the α-methylene group of the acetic acid moiety, and the labile protons of the ammonium and carboxylic acid groups.
The electron-withdrawing effects of the ammonium nitrogen and the carboxylic acid group cause adjacent protons to be deshielded, shifting their signals downfield (to a higher ppm value). oregonstate.edulibretexts.org Protons on the heptyl chain that are further away from the nitrogen atom will be more shielded and thus appear upfield. The expected chemical shifts and multiplicities are based on established ranges for similar functional groups in related N-alkyl amino acids. nih.govnetlify.app The labile protons on the nitrogen (N-H) and oxygen (O-H) often appear as broad singlets, and their chemical shifts can be highly dependent on the solvent, concentration, and temperature. hw.ac.uk
Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |
| Heptyl CH₃ | ~ 0.9 | Triplet (t) | Terminal methyl group, shielded. |
| Heptyl (CH₂)₅ | ~ 1.3 - 1.7 | Multiplet (m) | Methylene groups of the alkyl chain. |
| N-CH₂ (Heptyl) | ~ 3.0 - 3.2 | Triplet (t) | Methylene group adjacent to the nitrogen, deshielded. |
| α-CH₂ (Acetic Acid) | ~ 3.8 - 4.0 | Singlet (s) | Methylene group adjacent to the carboxylic acid, deshielded. |
| NH₂⁺ | Variable (Broad) | Singlet (s, br) | Ammonium protons, position and broadening are solvent-dependent. |
| COOH | Variable (Broad) | Singlet (s, br) | Carboxylic acid proton, may exchange with solvent. |
This table is generated based on typical chemical shift values for homologous N-alkyl amino acids and may vary based on experimental conditions.
Carbon-13 NMR spectroscopy provides direct information about the carbon framework of a molecule. In a proton-decoupled ¹³C NMR spectrum of this compound, each unique carbon atom will typically produce a single sharp signal.
The chemical shift of each carbon is influenced by its hybridization and the electronegativity of attached atoms. The carbonyl carbon of the carboxylic acid is the most deshielded and appears furthest downfield. oregonstate.eduwisc.edu Carbons directly bonded to the electronegative nitrogen atom are also shifted downfield compared to the other aliphatic carbons in the heptyl chain. mdpi.comnih.gov The chemical shifts of the heptyl chain carbons generally fall within the typical range for alkanes. researchgate.net
Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Carbonyl) | ~ 170 - 175 |
| α-C (Acetic Acid) | ~ 50 - 55 |
| N-C (Heptyl) | ~ 48 - 52 |
| Heptyl Chain Carbons | ~ 22 - 32 |
| Heptyl CH₃ | ~ 14 |
This table is generated based on typical chemical shift values for homologous N-alkyl amino acids and may vary based on experimental conditions. steelyardanalytics.comspectralservice.de
Advanced Spectroscopic Techniques for Amino Acid Derivatives
While 1D NMR and UV-Vis spectroscopy provide fundamental structural information, a more comprehensive characterization of amino acid derivatives often employs advanced spectroscopic techniques.
Two-Dimensional (2D) NMR Spectroscopy: Techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are powerful tools for unambiguously assigning proton and carbon signals. numberanalytics.comwikipedia.orglibretexts.org
COSY spectra reveal correlations between protons that are coupled to each other (typically through two or three bonds), which helps to establish the connectivity of the proton spin systems within the heptyl chain. researchgate.netresearchgate.netsdsu.edu
HSQC spectra show correlations between protons and the carbon atoms they are directly attached to. u-tokyo.ac.jpemerypharma.com This is invaluable for confirming the assignment of each ¹³C signal by linking it to its corresponding, and often more easily assigned, ¹H signal.
Solid-State NMR (ssNMR) Spectroscopy: Since this compound is a salt and exists as a crystalline solid at room temperature, solid-state NMR can provide detailed insights into its structure and intermolecular interactions in the solid phase. acs.orgnih.gov Studies on various amino acid hydrochlorides using ssNMR have successfully characterized the local environment around the chloride anion and the effects of hydrogen bonding on the NMR parameters. nih.govrsc.orgrsc.org
These advanced methods, often used in combination, allow for a complete and detailed structural elucidation of amino acid derivatives, confirming molecular connectivity and providing insights into their conformation and intermolecular interactions. researchgate.netnih.govipb.pt
In-Depth Computational Analysis of this compound Remains Elusive
Despite a thorough search of scientific literature and chemical databases, detailed computational and theoretical studies specifically focused on the chemical compound this compound are not publicly available. As a result, a comprehensive article structured around advanced computational chemistry methodologies, such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations for this particular compound, cannot be generated at this time.
The requested in-depth analysis, which would include specific data on geometry optimization, electronic structure, and molecular interactions, is contingent upon dedicated research having been conducted and published. Methodologies like DFT are powerful tools for understanding the fundamental properties of molecules. DFT calculations allow for the determination of a molecule's optimized geometry and energetic profile. Furthermore, analyses derived from DFT, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, provide insights into a compound's chemical reactivity and electronic transitions.
Other sophisticated computational techniques mentioned in the outline, including Natural Bond Orbital (NBO) analysis, Molecular Electrostatic Potential (MEP) mapping, and Fukui Function analysis, offer deeper understanding of charge distribution, electrophilic and nucleophilic sites, and the nature of chemical bonds within a molecule. Molecular dynamics simulations would further provide a dynamic picture of the compound's behavior over time, which is crucial for understanding its interactions in a biological or chemical system.
While the principles of these computational methods are well-established and have been applied to a vast number of chemical compounds, it appears that this compound has not yet been the subject of such specific and detailed computational investigation in the accessible scientific literature. The generation of the requested data tables and detailed research findings is therefore not possible without primary research data from such studies.
Should research on the computational chemistry and theoretical properties of this compound be published in the future, a detailed article as outlined could then be composed.
Computational Chemistry and Theoretical Studies
In Silico Studies of Amino Acid Derivatives
In silico studies, encompassing a wide range of computational techniques, are instrumental in predicting the behavior of amino acid derivatives. Molecular dynamics (MD) simulations, for instance, can elucidate the conformational flexibility and interaction of these molecules with their environment. For amphiphilic amino acids, which possess both hydrophobic and hydrophilic regions, MD simulations have been crucial in understanding their role in protein adsorption on various surfaces. researchgate.netrsc.org The heptyl group in 2-(heptylamino)acetic acid hydrochloride imparts a significant amphiphilic character to the molecule, suggesting that its interactions with biological membranes and proteins could be modeled using these computational approaches.
The arrangement of hydrophobic and hydrophilic residues along a molecule's structure is a critical determinant of its function and interactions. oup.com In the case of N-alkylated amino acids, the size and conformation of the alkyl chain can significantly influence the topology of hydrogen bond networks and steric effects. mdpi.com Computational modeling allows for the systematic investigation of these structural features.
One area of in silico analysis involves the study of intermolecular contacts and hydrogen bonding patterns. For a series of N-alkylated glycine (B1666218) derivatives, Hirshfeld surface analysis has been used to quantify these interactions in the solid state. The following table, adapted from studies on similar N-alkylated glycine salts, illustrates the percentage contributions of various intermolecular contacts to the Hirshfeld surface, highlighting how the nature of the anion and the alkyl chain length can modulate these interactions. mdpi.com
Table 1. Percentage of Intermolecular Contacts Derived from Hirshfeld Surfaces for N-Alkylated Glycine Salts.
| Compound | H···H Contacts (%) | H···O Contacts (%) | H···Cl Contacts (%) | O···C Contacts (%) |
|---|---|---|---|---|
| N-ethylglycinium Chloride | 46.8 | - | 46.2 | 3.7 |
| N-(n-propyl)glycinium Chloride | 52.4 | - | 42.6 | 2.9 |
| N-ethylglycinium Nitrate | 27.9 | 64.4 | - | 2.0 |
| N-(n-propyl)glycinium Nitrate | 36.1 | 55.5 | - | 0.4 |
This data is representative of similar N-alkylated amino acid salts and is provided for illustrative purposes.
Theoretical Prediction of Reactivity and Selectivity
Density Functional Theory (DFT) is a powerful quantum mechanical method used to predict the chemical reactivity of molecules. nih.gov Through DFT calculations, various thermodynamic and global chemical reactivity descriptors can be determined, offering a quantitative measure of a molecule's propensity to participate in chemical reactions. These descriptors include ionization potential (IP), electron affinity (EA), chemical potential (μ), molecular hardness (η), and the electrophilicity index (ω). nih.gov
For amino acid derivatives, DFT can be employed to understand how structural modifications, such as N-alkylation, affect their reactivity. For example, the adsorption of glycine and its zwitterionic form on different surfaces has been investigated using DFT, revealing the nature and strength of the interactions. rsc.org Such studies can predict whether the interaction is physisorption or chemisorption based on the calculated adsorption energies.
Table 2. Theoretical Reactivity Descriptors Calculated using DFT.
| Descriptor | 2-propenesulfenic acid (PSA) | Allyl mercaptan (AM) |
|---|---|---|
| Ionization Potential (IP) (eV) | 8.89 | 8.63 |
| Electron Affinity (EA) (eV) | 1.17 | 0.54 |
| Molecular Hardness (η) (eV) | 3.86 | 4.05 |
| Electro-donating power (ω-) (eV) | 3.10 | 2.79 |
| Electro-accepting power (ω+) (eV) | 0.90 | 0.63 |
This data is for illustrative purposes to demonstrate the types of theoretical predictions possible with DFT and does not represent this compound.
These theoretical approaches are invaluable for predicting the selectivity of reactions involving amino acid derivatives. By calculating the activation energies for different reaction pathways, it is possible to determine the most likely products, guiding synthetic efforts and providing mechanistic insights. mdpi.com For this compound, such studies could predict the most reactive sites on the molecule and how it might interact with biological targets or other reagents.
Supramolecular Chemistry and Self Assembly of N Alkylated Glycine Hydrochloride Derivatives
Non-Covalent Interactions in Amino Acid Salt Systems
The solid-state architecture and self-assembly of N-alkylated glycine (B1666218) hydrochloride salts are dictated by a sophisticated interplay of various non-covalent interactions. These forces, though individually weak, collectively provide the stability for the formation of organized supramolecular structures.
Key interactions include:
Charge-Assisted Hydrogen Bonds: The most dominant interactions in these crystal structures are the strong, charge-assisted hydrogen bonds. The protonated N-alkylglycinium cation acts as a hydrogen bond donor from both its ammonium (B1175870) (-NH₂⁺-) and carboxylic acid (-COOH) groups. The chloride anion (Cl⁻) serves as a potent hydrogen bond acceptor. acs.org This typically results in robust N-H···Cl⁻ and O-H···Cl⁻ interactions, which are primary drivers in the crystal packing. acs.org
Hydrophobic Interactions: In an aqueous environment, the hydrophobic heptyl tails tend to aggregate to minimize their contact with water molecules. This "hydrophobic effect" is a primary driving force for the formation of higher-order structures like micelles or bilayers. stackexchange.comreddit.com While related to van der Waals forces, the hydrophobic effect is primarily an entropically driven process resulting from the reorganization of water molecules around the nonpolar chains. stackexchange.com
Other Contacts: Studies on shorter-chain N-alkylated glycine chlorides have also highlighted the presence of numerous weaker H···H and O···C contacts, which further contribute to the cohesion of the crystal packing. mdpi.comresearchgate.net
The balance between the strong, directional hydrogen bonds of the hydrophilic head groups and the weaker, non-directional hydrophobic and van der Waals forces of the alkyl tails determines the final supramolecular architecture.
Table 1: Key Non-Covalent Interactions and Their Roles
| Interaction Type | Donor/Participant 1 | Acceptor/Participant 2 | Role in Supramolecular Structure |
| Charge-Assisted H-Bond | Ammonium group (-NH₂⁺-) | Chloride ion (Cl⁻) | Primary structural director, formation of dimers and chains |
| Charge-Assisted H-Bond | Carboxylic acid (-COOH) | Chloride ion (Cl⁻) | Primary structural director, contributes to network formation |
| Van der Waals Forces | Heptyl chain (C₇H₁₅) | Adjacent Heptyl chain | Stabilizes packing of hydrophobic regions, enhances bilayer/micelle core stability |
| Hydrophobic Effect | Heptyl chain (C₇H₁₅) | Aqueous Solvent | Drives aggregation of nonpolar tails in solution, leading to self-assembly |
Crystal Engineering of Glycine Derivatives
Crystal engineering is the rational design of molecular solids with desired properties by controlling intermolecular interactions. nih.gov For N-alkylated glycine derivatives, the goal is to predict and control how the molecules pack in a crystalline solid. This packing is influenced by factors such as the length of the alkyl chain, the nature of the counter-ion, and the crystallization conditions. nih.govresearchgate.net
Research on N-alkylated glycine chloride salts with shorter alkyl chains (ethyl and propyl) reveals a common structural motif: the formation of centrosymmetric dimers. In this arrangement, two N-alkylglycinium cations and two chloride anions are linked by N-H···Cl⁻ and O-H···Cl⁻ hydrogen bonds. mdpi.comresearchgate.net These dimers then further connect through hydrogen bonds to form extended, endless chains. mdpi.comresearchgate.net
For 2-(heptylamino)acetic acid hydrochloride, it is expected that this fundamental hydrogen-bonding framework of the polar head groups would be conserved. However, the presence of the much larger heptyl group introduces significant steric and hydrophobic considerations. The crystal structure would likely adopt a layered or sheet-like arrangement, where:
Hydrophilic Layers: One layer would consist of the glycine hydrochloride head groups, organized by the network of N-H···Cl⁻ and O-H···Cl⁻ hydrogen bonds.
Hydrophobic Layers: Interdigitated between these hydrophilic layers would be the heptyl chains, packed together and stabilized by van der Waals forces.
The potential for polymorphism—the ability of a substance to exist in more than one crystal form—is also a key aspect of crystal engineering. nih.govnih.gov Glycine itself is a classic polymorphic system, with its different forms (α, β, γ) being influenced by additives like inorganic salts. nih.govacs.org It is plausible that this compound could also exhibit polymorphism, with different packing arrangements of the alkyl chains or slight variations in the hydrogen-bonding network leading to distinct crystalline forms with different physical properties. rsc.org
Host-Guest Chemistry and Inclusion Compounds
Host-guest chemistry involves the formation of complexes between a larger "host" molecule and a smaller "guest" molecule. Cyclodextrins (CDs) are common host molecules; they are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. mdpi.com This structure makes them ideal for encapsulating nonpolar guest molecules or moieties in aqueous solutions. rsc.orgrsc.org
The amphiphilic nature of this compound makes it an excellent candidate for forming an inclusion complex with a cyclodextrin (B1172386). globethesis.com
The hydrophobic heptyl tail can fit snugly into the nonpolar cavity of a host like β-cyclodextrin or γ-cyclodextrin. The stability of this inclusion is driven by the release of high-energy water molecules from the cavity and favorable van der Waals interactions between the heptyl chain and the interior of the CD. rsc.org
The hydrophilic N-alkylglycinium hydrochloride head group would remain outside the cavity, interacting with the aqueous solvent and the hydrophilic exterior of the cyclodextrin.
The formation of such a host-guest complex can significantly alter the physicochemical properties of the guest molecule. Encapsulation within a cyclodextrin can increase the aqueous solubility and stability of a hydrophobic compound. mdpi.com The specific size of the cyclodextrin cavity is crucial for optimal complex formation. rsc.org
Table 2: Potential Cyclodextrin Hosts for this compound
| Host Molecule | Cavity Diameter (Å) | Potential for Inclusion | Rationale |
| α-Cyclodextrin | 4.7 - 5.3 | Low | The cavity is likely too small to fully accommodate the heptyl chain. |
| β-Cyclodextrin | 6.0 - 6.5 | High | The cavity size is generally well-suited for linear alkyl chains of this length. rsc.org |
| γ-Cyclodextrin | 7.5 - 8.3 | Moderate to High | The larger cavity could accommodate the heptyl chain, possibly with more conformational freedom or co-inclusion of other small molecules. mdpi.com |
Formation of Co-crystals and Salt Forms
The solid form of a molecule can be engineered through the formation of salts or co-crystals to modify its properties.
Salt Form: this compound is, by definition, a salt. It is formed by the transfer of a proton (H⁺) from hydrochloric acid (an inorganic acid) to the basic amino group of N-heptylglycine. This creates the N-heptylglycinium cation and the chloride anion, which are held together by ionic bonds and the charge-assisted hydrogen bonds discussed previously. The formation of a hydrochloride salt is a common strategy in pharmaceuticals to improve properties like solubility and stability. acs.org
Co-crystals: A co-crystal is a multi-component crystal where the components are held together by non-covalent interactions, primarily hydrogen bonds, without the transfer of a proton. nih.govresearchgate.net It is possible to form co-crystals from a pre-existing salt. acs.org A strategy for forming co-crystals with amine hydrochlorides involves introducing strong hydrogen bond donors (like neutral organic acids) that can interact with the chloride ion, which is an excellent hydrogen bond acceptor. acs.orgnih.gov
This approach could be applied to this compound. A pharmaceutically acceptable co-former, such as a dicarboxylic acid (e.g., succinic acid or fumaric acid), could be introduced. This co-former would not displace the hydrochloric acid but would integrate into the crystal lattice, forming new hydrogen bonds with the chloride ion (O-H···Cl⁻). This creates a new crystalline solid with a unique structure and potentially altered physical properties, such as dissolution rate. nih.gov The choice of co-former is guided by the principles of supramolecular synthons—robust and predictable patterns of intermolecular interactions. researchgate.netnih.govglobalresearchonline.net
Design of Supramolecular Assemblies
The amphiphilic structure of this compound makes it a prime building block for the bottom-up design of supramolecular assemblies. rsc.organilocus.org Similar to lipids or peptide amphiphiles, these molecules can spontaneously self-assemble in solution into ordered nanostructures. nih.govacs.org
The primary driving force for this assembly in water is the hydrophobic effect. The molecules arrange themselves to sequester their hydrophobic heptyl tails from the water, while exposing their polar glycine hydrochloride heads to the aqueous environment. nih.gov Depending on factors like concentration, temperature, and ionic strength, various structures can be formed:
Micelles: Above a certain concentration (the critical micelle concentration or CMC), the molecules can form spherical or cylindrical micelles. In these structures, the heptyl chains form a liquid-like hydrophobic core, and the hydrophilic heads form a charged outer corona that interacts with water. mdpi.comnih.gov
Bilayers and Vesicles: At higher concentrations or under specific conditions, these amphiphiles could potentially form bilayer sheets, which can close upon themselves to form vesicles (hollow spheres with an aqueous core). This is analogous to the formation of cell membranes from phospholipids.
The design of these assemblies can be tuned by modifying the molecular structure. For instance, changing the length of the alkyl chain would alter the balance between the hydrophobic and hydrophilic portions, influencing the size and shape of the resulting aggregate. mdpi.comdovepress.com This ability to control self-assembly into predictable nanostructures is a cornerstone of nanotechnology and has applications in areas like drug delivery and materials science. researchgate.net
Catalytic Applications and Ligand Design Based on N Alkylated Glycine Derivatives
Chiral Ligands for Asymmetric Catalysis
The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical and agrochemical industries. N-alkylated α-amino acids are recognized as valuable building blocks for the creation of chiral ligands used in asymmetric catalysis. chemrxiv.orgmdpi.comresearchgate.net The strategic incorporation of an N-alkyl group, such as a heptyl chain, can significantly influence the steric and electronic environment of a metal's coordination sphere, thereby directing the stereochemical outcome of a reaction.
The length and branching of the N-alkyl chain are critical design elements. A longer chain, like the heptyl group, can create a more defined and sterically hindered chiral pocket around the catalytic center. This steric bulk can enhance enantioselectivity by favoring one approach of the substrate over another. While specific studies focusing exclusively on N-heptylglycine as a primary chiral ligand are not extensively documented, the principles of ligand design in asymmetric catalysis suggest its potential. For instance, in nickel(II) complexes of chiral glycine (B1666218) Schiff bases, the alkylation to produce derivatives of (S)-α-(octyl)glycine proceeds with high yield and diastereoselectivity, highlighting the directing effect of the alkyl group and the chiral ligand environment. nih.gov
Further research into the synthesis and application of chiral ligands derived directly from N-heptylglycine could unlock new possibilities in asymmetric transformations, offering a readily accessible and modifiable scaffold for catalyst development.
Phase Transfer Catalysis Utilizing Glycine Derivatives
Phase transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase. The efficiency of a phase transfer catalyst is largely dependent on its amphiphilic nature—its ability to interact with both phases. N-alkylated glycine derivatives, with their inherent hydrophilic amino acid head and a lipophilic alkyl tail, are structurally well-suited for this role.
The heptyl group in 2-(heptylamino)acetic acid hydrochloride imparts significant lipophilicity, enabling the molecule to effectively shuttle anions from the aqueous phase into the organic phase where the reaction with an organic substrate occurs. While much of the research in asymmetric PTC has focused on using chiral quaternary ammonium (B1175870) salts derived from Cinchona alkaloids to alkylate glycine imines, acs.orgnih.govacs.org the fundamental properties of N-alkylated glycines themselves are relevant.
The general mechanism of phase-transfer catalyzed alkylation of a glycine imine is depicted below:
| Step | Description |
| 1. Deprotonation | The glycine imine is deprotonated at the interface of the aqueous and organic phases by a base (e.g., NaOH). |
| 2. Ion Pairing | The resulting enolate anion forms an ion pair with the quaternary ammonium cation of the phase transfer catalyst. |
| 3. Phase Transfer | The lipophilic ion pair is extracted into the organic phase. |
| 4. Alkylation | The enolate reacts with an alkyl halide in the organic phase to form the alkylated product. |
| 5. Catalyst Regeneration | The catalyst returns to the aqueous phase to begin a new cycle. |
The lipophilic character of the N-heptyl group would enhance the solubility of the ion pair in the organic phase, potentially increasing the rate of the reaction. The design of novel phase transfer catalysts based on the quaternary ammonium salts of N-alkylated glycines, including N-heptylglycine, could offer a tunable platform where the length of the alkyl chain is optimized for specific reaction conditions and substrate scopes. google.com
Photoredox Catalysis in Glycine Derivative Synthesis
Visible-light photoredox catalysis has emerged as a mild and powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. A significant application in this area is the oxidative α-C(sp³)–H alkylation of N-arylated glycine derivatives. organic-chemistry.orgcitedrive.comdntb.gov.uaresearchgate.net This methodology allows for the direct functionalization of the glycine backbone, providing access to a wide range of unnatural amino acids.
The general approach involves the use of a photosensitizer that, upon irradiation with visible light, can oxidize the N-aryl glycine derivative to form a key radical intermediate. This radical can then react with a variety of alkyl radical precursors to form the desired α-alkylated product. Studies have shown that this method is compatible with a broad range of substrates and functional groups. organic-chemistry.orgcitedrive.com
Table of Representative Substrates in Photoredox-Catalyzed Alkylation of N-Aryl Glycine Derivatives:
| Entry | N-Aryl Glycine Derivative | Alkyl Radical Precursor | Yield (%) | Reference |
| 1 | N-Phenylglycine methyl ester | 4-tert-Butyl-1,4-dihydropyridine | 85 | organic-chemistry.org |
| 2 | N-(4-Methoxyphenyl)glycine ethyl ester | 4-Cyclohexyl-1,4-dihydropyridine | 78 | organic-chemistry.org |
| 3 | N-(4-Chlorophenyl)glycine methyl ester | 4-Isopropyl-1,4-dihydropyridine | 92 | citedrive.com |
While these studies have primarily focused on N-aryl glycines, the principles can be extended to the synthesis of N-alkyl glycine derivatives. The development of photoredox methods for the direct alkylation of compounds like 2-(heptylamino)acetic acid would provide a more sustainable and efficient route to these valuable molecules compared to traditional alkylation methods.
Transition Metal-Catalyzed Reactions
N-alkylated amino acids can serve as effective ligands for transition metals, influencing the outcome of a variety of catalytic reactions. chemrxiv.orgrsc.orgresearchgate.netmdma.ch The nitrogen and oxygen atoms of the amino acid moiety can chelate to a metal center, creating a stable complex. The N-alkyl substituent, such as the heptyl group, can then modulate the steric and electronic properties of the catalyst.
Palladium-catalyzed cross-coupling reactions, for example, are fundamental transformations in organic synthesis. The choice of ligand is crucial for the success of these reactions. While research into N-heptylglycine as a ligand in this context is not extensive, studies on mono-N-protected amino acid (MPAA) ligands in palladium-catalyzed C-H functionalization have shown their significant accelerating effect. nih.gov The N-acyl group in these ligands has been shown to play a cooperative role in the C-H activation step. It is conceivable that N-alkyl groups could also play a role in stabilizing catalytic intermediates and influencing product selectivity.
The synthesis of metal complexes with N-alkylglycinates has been reported, demonstrating the ability of these ligands to coordinate with various transition metals like cobalt, nickel, and copper. rsc.org The investigation of the catalytic activity of such well-defined complexes, including those with N-heptylglycine, in reactions such as Suzuki-Miyaura or Heck couplings is a promising area for future research.
Biocatalytic Properties and Enzyme Mimics
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes that can synthesize or modify N-alkylated α-amino acids are of significant interest. researchgate.netnih.govmanchester.ac.uk For instance, certain dehydrogenases and N-methyltransferases are capable of catalyzing the N-alkylation of amino acids. The biocatalytic synthesis of N-alkylated amino acids often provides excellent enantioselectivity, which is difficult to achieve through conventional chemical methods.
A dynamic kinetic resolution of PEGylated N-alkyl amino esters catalyzed by lipase has been reported as a practical method for preparing a range of enantiomerically enriched N-alkyl unnatural amino acids. nih.gov This approach highlights the potential for enzymatic methods in the synthesis of chiral building blocks like N-heptylglycine.
Furthermore, the unique amphiphilic structure of long-chain N-alkylated amino acids makes them interesting candidates for the design of enzyme mimics. york.ac.uk The alkyl chain can form hydrophobic domains, while the amino acid portion can provide sites for binding and catalysis, mimicking the active sites of enzymes. These synthetic molecules, sometimes referred to as "peptide nanozymes," can catalyze reactions in aqueous environments, similar to their biological counterparts. While specific enzyme-mimicking activities of this compound have yet to be fully explored, its structural features suggest potential applications in this exciting and growing field of catalysis.
Applications As Building Blocks in Advanced Chemical Synthesis
Precursors for Complex Chemical Structures
In organic synthesis, the utility of a precursor is defined by its ability to be readily incorporated into a target molecule, contributing a specific set of atoms to the final structure. 2-(Heptylamino)acetic acid hydrochloride functions as such a precursor, providing a glycine (B1666218) backbone already functionalized with a hydrophobic heptyl side chain. This pre-functionalization is advantageous as it circumvents the need for separate alkylation steps, which can sometimes require harsh conditions or complex protecting group strategies.
Building Blocks for Peptidomimetics and Peptoids
A significant application of this compound is as a monomer for the synthesis of peptoids. Peptoids, or poly-N-substituted glycines, are a major class of peptidomimetics, which are compounds designed to mimic peptides but with modified structures to enhance properties like stability and bioavailability. acs.orgnih.gov In peptoids, the side chain—in this case, the heptyl group—is attached to the backbone nitrogen atom rather than the alpha-carbon as in traditional peptides. acs.orgnih.gov
This structural difference has profound functional consequences:
Proteolytic Resistance: The absence of a side chain on the alpha-carbon and the lack of backbone N-H bonds make peptoids highly resistant to degradation by proteases, enzymes that typically break down peptides. acs.orgresearchgate.net
Conformational Flexibility: The peptoid backbone is more flexible than a peptide backbone, and its conformation is primarily governed by side-chain interactions rather than backbone hydrogen bonding. acs.org
Chemical Diversity: The synthesis of peptoids is exceptionally modular. The most common approach, the "submonomer method" developed by Zuckermann et al., involves a two-step iterative process on a solid support. nih.gov First, bromoacetic acid is coupled to the growing chain, followed by a nucleophilic displacement of the bromide by a primary amine. nih.gov A wide variety of primary amines, such as heptylamine (B89852) (which would be used to create the N-heptylglycine monomer unit from a glycine backbone), can be used, allowing for the incorporation of a vast array of side chains with different functionalities. nih.gov
Table 1: Comparison of Peptides and Peptoids
| Feature | Peptides (α-Amino Acids) | Peptoids (N-Substituted Glycines) |
| Side Chain Position | Alpha-Carbon (Cα) | Backbone Nitrogen (N) |
| Backbone H-Bond Donors | Present (Amide N-H) | Absent |
| Proteolytic Stability | Susceptible to degradation | Highly resistant to degradation acs.org |
| Synthesis | Standard solid-phase peptide synthesis | Submonomer solid-phase synthesis nih.gov |
| Monomer Diversity | ~20 natural amino acids, plus non-natural variants | Virtually any primary amine can be used nih.gov |
Synthesis of Biodegradable Polymers
There is growing interest in developing biodegradable polymers for biomedical and environmental applications to mitigate the problems associated with traditional, non-degradable plastics. ontosight.ai Polypeptoids, which are polymers synthesized from N-substituted glycine monomers like 2-(Heptylamino)acetic acid, are being explored as a class of biodegradable materials. kaust.edu.saacs.orgresearchgate.netkaust.edu.sa
The polymer backbone of polypeptoids is expected to be main-chain degradable, potentially through hydrolysis of the amide bonds, although at a much slower rate than for peptides. acs.orgresearchgate.net This offers an advantage over many common synthetic polymers that have highly stable carbon-carbon backbones. The synthetic flexibility of polypeptoids allows for the creation of polymers with tailored degradation rates and physical properties. By polymerizing monomers such as N-substituted glycine N-carboxyanhydrides (NCAs), researchers can produce well-defined polypeptoids, including hydrophilic, hydrophobic, and amphiphilic block copolymers. acs.orgresearchgate.net
The incorporation of monomers with hydrophobic side chains like the heptyl group from 2-(Heptylamino)acetic acid would result in a more hydrophobic polymer. This property is critical in controlling the polymer's interaction with water, its mechanical properties, and its degradation profile. Such polymers could find use in applications like drug delivery, where the polymer matrix must degrade in a controlled manner to release an encapsulated therapeutic agent. researchgate.net
Role in Protein Engineering
Protein engineering aims to modify protein structures to create novel functions, enhance stability, or understand fundamental biological mechanisms. numberanalytics.com A novel approach in this field involves the site-specific incorporation of non-natural building blocks, such as peptoid residues, into protein backbones. acs.org
By incorporating an N-substituted glycine monomer, the side chain is effectively translocated by one atom along the protein backbone, from the alpha-carbon to the adjacent nitrogen. This "side-chain translocation mutagenesis" serves as a unique tool to probe protein structure and function. acs.org Research has demonstrated the successful incorporation of peptoid residues into the enzyme bovine pancreatic ribonuclease A. A synthetic peptide-peptoid hybrid was conjugated to the protein, resulting in a functional enzyme. acs.org Notably, a mutant containing a peptoid residue at a catalytic histidine site retained significant enzymatic activity, demonstrating that the protein could tolerate this backbone modification. acs.org
The incorporation of N-alkyl amino acids like N-heptylglycine can also increase the proteolytic stability of ribosomally synthesized peptides. rsc.org While direct ribosomal incorporation of charged N-alkyl amino acids is challenging, methods involving post-translational modification have been developed to achieve this. rsc.org The use of monomers like 2-(Heptylamino)acetic acid in synthetic or semi-synthetic protein engineering strategies provides a means to introduce non-natural side chains and backbone structures, expanding the chemical space available for designing novel proteins with enhanced properties. numberanalytics.comacs.org
Utility in Nanostructured Materials and Sensors
Peptoids are not only valuable for their biological mimicry but also for their capacity to self-assemble into well-defined nanostructures. researchgate.net Because their assembly is driven by side-chain interactions rather than backbone hydrogen bonding, the sequence of monomers can be precisely designed to direct the formation of specific architectures. acs.org Amphiphilic peptoids, containing both hydrophobic and hydrophilic monomers, can self-assemble in aqueous solutions to form structures like nanotubes, helices, and, most notably, two-dimensional nanosheets. acs.orgacs.orgosti.gov
Peptoid nanosheets are highly ordered, free-floating crystalline structures that can be just a few nanometers thick but extend for micrometers in lateral dimensions. nanosheets.orglbl.govwikipedia.org These nanosheets provide a versatile platform that can be readily functionalized for a wide range of applications, including molecular sensing. lbl.govwikipedia.orgnih.gov
The utility in sensors stems from the ability to engineer the nanosheet surface. Functional groups can be displayed on the surface to act as recognition elements for specific analytes. acs.org For example, peptoid nanosheets have been used to construct highly sensitive, label-free sensing systems based on surface plasmon resonance imaging (SPRi). acs.orgnih.gov In one application, a peptoid nanosheet-based sensor was developed for the diagnosis of Alzheimer's disease by detecting biomarkers in blood plasma. acs.orgnih.gov The hydrophobic interior of these nanosheets can also be used to sequester hydrophobic molecules, making them useful for drug delivery or as templating materials. wikipedia.org The incorporation of a monomer like 2-(Heptylamino)acetic acid would contribute a hydrophobic N-heptyl side chain, which could form part of the hydrophobic core that drives the self-assembly of these functional nanomaterials.
Table 2: Examples of Peptoid-Based Nanostructures and Their Applications
| Nanostructure | Driving Force for Assembly | Potential Applications | References |
| Nanosheets | Self-assembly of amphiphilic, sequence-defined peptoids | Molecular sensors, artificial membranes, drug delivery platforms | nanosheets.orglbl.govacs.orgnih.gov |
| Nanotubes | Self-assembly of specific peptoid sequences | Biosensor fabrication, molecular channels | osti.gov |
| Helices | Periodic incorporation of bulky, α-chiral side chains | Scaffolds for catalysis, mimicking protein secondary structures | acs.org |
| Micelles/Globules | Collapse of single amphiphilic peptoid chains in solution | Drug encapsulation and delivery | nanosheets.org |
Q & A
Basic: What experimental techniques are recommended for structural characterization of 2-(Heptylamino)acetic acid hydrochloride?
Methodological Answer:
- NMR Spectroscopy : Use and NMR in deuterated solvents (e.g., DMSO-) to identify alkyl chain protons (δ 0.8–1.5 ppm) and the α-amino acetic acid moiety (δ 3.2–3.8 ppm). Integration ratios help confirm substituent positions .
- X-ray Crystallography : Employ single-crystal X-ray diffraction with SHELXL for refinement. Key parameters include bond angles (e.g., C-N-C), torsional angles in the heptyl chain, and hydrogen-bonding networks. Use ORTEP-3 for visualization .
Basic: How can researchers optimize the synthesis of this compound?
Methodological Answer:
- Reaction Parameters :
- Solvent : Use polar aprotic solvents (e.g., THF or DCM) to enhance nucleophilic substitution between heptylamine and chloroacetic acid.
- Stoichiometry : Maintain a 1:1.2 molar ratio of heptylamine to chloroacetic acid to minimize unreacted starting material.
- Acidification : Add concentrated HCl dropwise at 0–5°C to precipitate the hydrochloride salt. Recrystallize from ethanol/water for purity >95% .
Basic: What analytical methods are critical for assessing purity and stability?
Methodological Answer:
- HPLC : Use a C18 column with UV detection (λ = 210 nm) and a mobile phase of acetonitrile/0.1% TFA (70:30). Monitor for impurities like unreacted heptylamine (retention time ~3.2 min) .
- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperature (typically >200°C) to assess thermal stability .
Advanced: How can biological activity assays be designed to evaluate this compound’s pharmacological potential?
Methodological Answer:
- In Vitro Assays :
- Enzyme Inhibition : Screen against amino acid transporters (e.g., LAT1) using competitive binding assays with -labeled substrates.
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa) at concentrations 10–100 µM. Compare IC values with structurally similar derivatives (e.g., 2-Amino-6-methylheptanoic acid hydrochloride) .
Advanced: How should researchers resolve contradictions in crystallographic data refinement?
Methodological Answer:
- Disorder Modeling : For flexible heptyl chains, apply PART instructions in SHELXL to model positional disorder. Use restraints (e.g., DFIX, SIMU) to maintain chemically reasonable geometries .
- Hydrogen Bond Validation : Cross-validate H-bond distances (2.6–3.0 Å) and angles (100–160°) with PLATON to avoid overinterpretation .
Advanced: What structural features influence its activity compared to analogs?
Methodological Answer:
- Key Comparisons :
| Compound | Chain Length | Bioactivity (IC, µM) | Key Interactions |
|---|---|---|---|
| 2-(Heptylamino)acetic acid | C7 | 45.2 (LAT1 inhibition) | Hydrophobic packing, H-bonding |
| 2-(Pentylamino)acetic acid | C5 | 82.7 | Reduced van der Waals contacts |
| 2-(Benzylamino)acetic acid | Aromatic | 12.4 | π-Stacking |
- Design Insight : Longer alkyl chains enhance membrane permeability but reduce solubility. Aromatic substituents improve target binding but increase toxicity risks .
Advanced: What protocols mitigate hygroscopicity during storage?
Methodological Answer:
- Storage Conditions : Store in desiccators with silica gel at −20°C. Use argon-filled, septum-sealed vials to prevent moisture ingress .
- Handling : Pre-dry solvents (e.g., molecular sieves in DMSO) and work under inert atmosphere (N/Ar) during weighing .
Advanced: How can computational modeling complement experimental studies?
Methodological Answer:
- Molecular Dynamics (MD) : Simulate lipid bilayer interactions using GROMACS. Parameterize the heptyl chain with GAFF force fields to predict membrane permeability .
- Docking Studies : Use AutoDock Vina to model binding to amino acid transporters. Focus on electrostatic complementarity (e.g., carboxylate group vs. transporter active site) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
